molecular formula C11H12FNO3 B7937810 4-Fluoro-2-morpholin-4-yl-benzoic acid

4-Fluoro-2-morpholin-4-yl-benzoic acid

Cat. No.: B7937810
M. Wt: 225.22 g/mol
InChI Key: YYOCZJVGGJPPRC-UHFFFAOYSA-N
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Description

4-Fluoro-2-morpholin-4-yl-benzoic acid is a fluorinated benzoic acid derivative featuring a morpholine substituent at the 2-position. The morpholine ring enhances solubility due to its oxygen atom, which can participate in hydrogen bonding, while the fluorine atom at the 4-position influences electronic properties and metabolic stability .

Properties

IUPAC Name

4-fluoro-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOCZJVGGJPPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-morpholin-4-yl-benzoic acid typically involves the introduction of a fluorine atom and a morpholine ring onto a benzoic acid scaffold. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzoic acid derivative. The morpholine ring can be introduced through a substitution reaction involving morpholine and an appropriate leaving group on the benzoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoic acid scaffold .

Scientific Research Applications

4-Fluoro-2-morpholin-4-yl-benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-Fluoro-2-morpholin-4-yl-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Fluoro-2-(phenylamino)benzoic Acid

  • Structure: The phenylamino group replaces the morpholinyl moiety (C₁₃H₁₀FNO₂, M = 231.22 g/mol) .
  • Synthesis : Prepared via Cu-catalyzed coupling of 2-bromo-4-fluorobenzoic acid with aniline .
  • Physical Properties : Forms intramolecular N–H⋯O hydrogen bonds and acid–acid dimers in the crystal lattice (triclinic system, P1 space group, Z = 4) .
  • No reported biological activity, whereas morpholinyl derivatives often exhibit enhanced pharmacokinetic profiles .

4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic Acid (Compound 2k)

  • Structure : Features a thioxoacetyl-morpholine linkage (C₁₃H₁₅N₂O₃S, M = 291.33 g/mol) .
  • Physical Properties : Melting point 237–238°C; characterized by IR and NMR spectroscopy .
  • Higher molecular weight and melting point compared to 4-fluoro-2-morpholin-4-yl-benzoic acid, suggesting increased stability .

N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (Compound 6a)

  • Structure : Incorporates a thiazole ring and chlorobenzyl group (C₁₇H₁₇ClN₃O₂S₂, M = 412.91 g/mol) .
  • Physical Properties : Melting point 238–240°C; synthesized via condensation of morpholinyl-thioxoacetamide with thiazole derivatives .
  • Chlorine substitution may increase metabolic resistance compared to fluorine .

4-Fluoro-2-(4-formylphenyl)benzoic Acid

  • Structure : Contains a formylphenyl substituent (C₁₄H₉FO₃, M = 244.22 g/mol, CAS 1261921-54-3) .
  • Key Differences :
    • The formyl group offers a reactive site for further functionalization (e.g., Schiff base formation).
    • Higher molecular weight and polarity compared to morpholinyl derivatives, which may reduce bioavailability .

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

  • Structure : Piperazine ring with fluorobenzoyl and hydroxyphenyl groups (C₂₁H₂₀F₂N₂O₅, M = 418.39 g/mol) .
  • Synthesis : Multi-step process involving TFA-mediated deprotection and reflux with potassium carbonate .
  • Key Differences: The piperazine ring confers basicity, contrasting with morpholine’s neutral oxygen. The trifluoroacetate counterion enhances water solubility, a property absent in non-ionic morpholinyl analogs .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Properties
This compound C₁₁H₁₂FNO₃ 225.22 (estimated) Morpholine, Fluorine N/A Enhanced solubility via morpholine oxygen
4-Fluoro-2-(phenylamino)benzoic acid C₁₃H₁₀FNO₂ 231.22 Phenylamino, Fluorine N/A Intramolecular H-bonding, acid dimers
Compound 2k C₁₃H₁₅N₂O₃S 291.33 Thioxoacetyl-morpholine 237–238 High thermal stability
Compound 6a C₁₇H₁₇ClN₃O₂S₂ 412.91 Thiazole, Chlorobenzyl 238–240 Lipophilic, potential CNS activity
4-Fluoro-2-(4-formylphenyl)benzoic acid C₁₄H₉FO₃ 244.22 Formylphenyl, Fluorine N/A Reactive formyl group
Piperazin-1-ium derivative C₂₁H₂₀F₂N₂O₅ 418.39 Piperazine, Fluorobenzoyl N/A Water-soluble (trifluoroacetate salt)

Research Findings and Implications

  • Solubility and Bioavailability: Morpholinyl derivatives generally exhibit improved solubility compared to phenylamino or formylphenyl analogs due to the oxygen atom’s hydrogen-bonding capacity. This property is critical for oral bioavailability .
  • Synthetic Flexibility : The morpholine ring can be modified with thioxo or acyl groups to tune electronic properties, as seen in Compounds 2k and 6a .

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